molecular formula C11H12N2O3 B1397109 methyl 4-methoxy-2-methyl-2H-indazole-6-carboxylate CAS No. 1245215-47-7

methyl 4-methoxy-2-methyl-2H-indazole-6-carboxylate

Cat. No.: B1397109
CAS No.: 1245215-47-7
M. Wt: 220.22 g/mol
InChI Key: DRCKVGBEGWRVKS-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

This compound is formally classified as a substituted indazole derivative with the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 grams per mole. The compound's Chemical Abstracts Service registry number 1245215-47-7 provides unique identification within chemical databases and literature. The Simplified Molecular Input Line Entry System representation for this compound is O=C(C1=CC2=NN(C)C=C2C(OC)=C1)OC, which precisely describes the connectivity and arrangement of atoms within the molecular structure.

The compound belongs to the broader category of nitrogen-containing heterocyclic compounds, specifically within the indazole subfamily characterized by a bicyclic structure consisting of fused benzene and pyrazole rings. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound. This naming convention reflects the specific substitution pattern with a methoxy group at position 4, a methyl group at position 2 of the pyrazole nitrogen, and a methyl carboxylate functionality at position 6 of the benzene ring.

The compound exists in the 2H-indazole tautomeric form, which represents one of two possible nitrogen-containing tautomers of the indazole system. In this form, the hydrogen atom is positioned on the nitrogen at position 2 of the pyrazole ring, while the alternative 1H-indazole tautomer would have the hydrogen on the nitrogen at position 1. The 2H-tautomer is generally less thermodynamically stable than the 1H-form, making this particular compound of special interest for studying tautomeric equilibria and their effects on chemical reactivity.

The physical properties of this compound include a melting point range that has been reported for related indazole derivatives, though specific thermal data for this exact compound requires further experimental determination. The compound's storage requirements typically involve refrigeration at 2-8 degrees Celsius to maintain chemical stability and prevent degradation. Purity specifications for commercial samples generally exceed 95 percent as determined by gas chromatography analysis.

Historical Context of Indazole Derivatives Research

The foundation of indazole chemistry traces back to the pioneering work of Emil Fischer and his collaborators in 1883, establishing the fundamental understanding of this heterocyclic system. Fischer's initial discovery involved the synthesis of indazole through the thermal treatment of ortho-hydrazine cinnamic acid, which underwent cyclization with the elimination of acetic acid to form the indazole ring system. This early synthetic methodology, now known as the Fischer indole synthesis, became one of the most reliable and widely used methods for constructing indole and related heterocyclic compounds.

The historical development of indazole chemistry continued through the early twentieth century with contributions from researchers such as Heusler, who achieved indazole synthesis through alternative methodologies involving diazo compounds and acetic acid derivatives. Noelting's investigations into substituted indazoles further expanded the synthetic repertoire and provided insights into the reactivity patterns of various indazole derivatives. These early studies established the theoretical framework for understanding indazole chemistry and laid the groundwork for modern pharmaceutical applications.

The evolution of indazole research accelerated significantly in the latter half of the twentieth century as medicinal chemists recognized the potential of indazole derivatives as pharmacologically active compounds. The discovery that indazole-containing molecules exhibited diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, sparked intensive research into structure-activity relationships and synthetic methodologies. This period saw the development of numerous synthetic approaches beyond the classical Fischer method, including modern catalytic processes and novel cyclization strategies.

Contemporary indazole research has been driven by the success of several marketed pharmaceutical compounds containing the indazole scaffold. Notable examples include niraparib, an anticancer agent used for treating recurrent epithelial ovarian cancer, and pazopanib, a tyrosine kinase inhibitor approved for renal cell carcinoma treatment. These clinical successes have validated the indazole scaffold as a privileged structure in drug discovery and have motivated continued research into novel indazole derivatives with improved pharmacological properties.

The specific focus on 2H-indazole derivatives, such as this compound, represents a more recent development in the field. Advanced synthetic methodologies, including rhodium-catalyzed tandem reactions and copper-palladium cooperative catalysis, have enabled the efficient preparation of complex 2H-indazole derivatives with precise substitution patterns. These technological advances have facilitated the exploration of previously inaccessible chemical space within the indazole family.

Significance in Heterocyclic Chemistry

Heterocyclic compounds represent fundamental building blocks in organic chemistry, with nitrogen-containing heterocycles being particularly significant due to their prevalence in natural products and pharmaceutical compounds. The indazole system occupies a unique position within this chemical space, combining the electronic properties of both benzene and pyrazole rings in a fused bicyclic structure. This structural arrangement results in distinctive electronic and chemical properties that differ significantly from those of related heterocycles such as indole or benzimidazole.

The significance of this compound extends beyond its individual properties to its role as a representative member of the substituted indazole family. The compound's substitution pattern incorporates electron-donating methoxy groups and electron-withdrawing carboxylate functionalities, creating a complex electronic environment that influences reactivity and molecular recognition properties. This combination of substituents provides opportunities for studying electronic effects, steric interactions, and conformational preferences within the indazole framework.

From a synthetic chemistry perspective, compounds like this compound serve as valuable intermediates for accessing more complex molecular architectures. The methyl carboxylate functionality provides a reactive handle for further chemical transformations, including hydrolysis to carboxylic acids, reduction to alcohols, or coupling reactions with amines to form amides. The methoxy group similarly offers opportunities for demethylation reactions or nucleophilic substitution processes, expanding the synthetic utility of the compound.

The study of 2H-indazole derivatives has contributed significantly to understanding tautomerism in nitrogen heterocycles. The equilibrium between 1H- and 2H-indazole tautomers is influenced by substituent effects, solvent properties, and environmental conditions, providing insights into fundamental principles of molecular stability and reactivity. This compound, with its fixed 2H-tautomeric form due to the methyl substitution at position 2, serves as a useful model compound for investigating these phenomena without the complication of tautomeric equilibria.

The compound's significance is further enhanced by its potential applications in materials science and coordination chemistry. Indazole derivatives can function as ligands in metal complexes, with the nitrogen atoms providing coordination sites for various metal centers. The additional functional groups in this compound may enable the formation of multidentate ligand systems or supramolecular assemblies with unique properties.

Position within the Indazole Compound Family

The indazole compound family encompasses a diverse array of structures ranging from the parent unsubstituted indazole to highly functionalized derivatives bearing multiple substituents. This compound occupies a specific niche within this family, characterized by its tri-substituted nature and 2H-tautomeric form. The compound represents an intermediate level of structural complexity, more elaborate than simple mono-substituted indazoles but less complex than some highly substituted pharmaceutical agents.

Comparative analysis with related indazole derivatives reveals the structural relationships and potential synthetic pathways connecting different family members. For example, methyl 2-methyl-2H-indazole-6-carboxylate represents a closely related analog lacking the 4-methoxy substituent. Similarly, 4-methoxy-2-methyl-2H-indazole serves as a precursor lacking the carboxylate functionality. These structural relationships provide insights into potential synthetic routes and structure-activity relationships within the series.

The positioning of substituents in this compound follows specific patterns observed in bioactive indazole derivatives. The 2-methyl substitution is commonly found in pharmaceutical indazoles and is associated with improved metabolic stability and receptor selectivity. The 6-position carboxylate substitution provides opportunities for hydrogen bonding interactions and may enhance water solubility compared to unsubstituted analogs. The 4-methoxy group contributes to the overall electronic properties of the molecule and may influence binding affinity to biological targets.

Within the broader context of nitrogen heterocycles, the indazole family bridges the gap between simpler pyrazole derivatives and more complex fused ring systems. This compound exemplifies this intermediate position, incorporating features of both aromatic chemistry and heterocyclic reactivity. The compound's structure allows for exploration of both electrophilic and nucleophilic reactions, depending on the specific reaction conditions and reagents employed.

The compound's relationship to other heterocyclic systems extends beyond the indazole family to include structural analogs in related ring systems. Comparison with benzimidazole, indole, and quinazoline derivatives reveals common structural motifs and potential bioisosteric relationships. These connections are particularly relevant in medicinal chemistry applications where scaffold hopping and structure-activity relationship studies guide the development of new therapeutic agents.

Properties

IUPAC Name

methyl 4-methoxy-2-methylindazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-13-6-8-9(12-13)4-7(11(14)16-3)5-10(8)15-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCKVGBEGWRVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=CC(=CC2=N1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-2-methyl-2H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxy-2-methylphenylhydrazine with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction mixture is heated under reflux, leading to the formation of the indazole ring system. The resulting product is then esterified to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2-methyl-2H-indazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Methyl 4-methoxy-2-methyl-2H-indazole-6-carboxylate has been investigated for its potential therapeutic effects in various diseases:

  • Anti-inflammatory Activity : Studies have shown that this compound exhibits significant anti-inflammatory effects. In experimental models such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema, derivatives of indazole have been found to inhibit the production of inflammatory mediators like prostaglandin E2 and TNF-α.
  • Anticancer Potential : Research has indicated that indazole derivatives can act as selective inhibitors against certain cancer cell lines. For instance, compounds similar to this compound have demonstrated potent antiproliferative activity against melanoma cell lines .
  • Hypoglycemic Effects : Preliminary studies suggest potential hypoglycemic effects in diabetic models, indicating that this compound may assist in managing blood glucose levels.

2. Chemical Synthesis

The compound serves as a valuable building block for synthesizing more complex molecules:

  • Synthesis of Derivatives : this compound can undergo various chemical reactions such as oxidation, reduction, and substitution to yield diverse derivatives. For example:
Reaction TypeMajor ProductsCommon Reagents
OxidationQuinonesPotassium permanganate, chromium trioxide
ReductionAmines or alcoholsLithium aluminum hydride, sodium borohydride
SubstitutionFunctionalized indazolesAlkyl halides, acyl chlorides

These reactions are crucial for developing new materials and pharmaceuticals.

3. Industrial Applications

The compound is also utilized in industrial settings:

  • Dyes and Pigments : this compound acts as an intermediate in synthesizing dyes and pigments due to its stable structure and reactivity.

Case Studies

  • Anti-inflammatory Studies :
    • In a study evaluating the efficacy of indazole derivatives in reducing inflammation, this compound was administered to animal models. Results indicated a marked decrease in inflammatory markers with minimal side effects.
  • Anticancer Research :
    • A series of experiments on melanoma cell lines showed that compounds derived from this compound exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating a promising avenue for cancer treatment .
  • Hypoglycemic Effects :
    • In diabetic rat models, administration of this compound resulted in a notable reduction in blood glucose levels compared to controls, suggesting potential for diabetes management.

Mechanism of Action

The mechanism of action of methyl 4-methoxy-2-methyl-2H-indazole-6-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Indazole Derivatives

Positional Isomerism and Functional Group Variations

a. Methyl 8-Methylthio-2-Phenyl-6-p-Tolyl-4,5-Dihydro-2H-Benzo[1]Indazole-9-Carboxylate (5e)
  • Structure : Features a methylthio group at position 8, a phenyl group at position 2, and a carboxylate at position 7.
  • Activity : Demonstrated significant glucose uptake stimulation (2.0-fold at 10 μM) in L6 skeletal muscle cells, attributed to the 4-methylphenyl group at C6 .
  • Key Difference : The carboxylate at position 9 (vs. position 6 in the target compound) and the presence of a dihydroindazole core may enhance binding to insulin-responsive tissues.
b. 3-Aryl-Indazole-7-Carboxylic Acids
  • Structure : Carboxyl group at position 7 and aryl substituents at position 3.
  • Activity : Inhibitors of protein kinase CK2, with compound 8 (carboxyl at position 7) showing efficacy comparable to carboxyl-substituted derivatives at position 5 .
  • Key Difference : The carboxylate’s position (6 vs. 7) and substitution pattern (methoxy/methyl vs. aryl) influence kinase selectivity and potency.
c. Methyl 4-Chloro-1H-Indazole-6-Carboxylate
  • Structure : Chloro substituent at position 4 instead of methoxy.
  • Key Difference : The methoxy group in the target compound may reduce electrophilicity and improve metabolic stability compared to chloro derivatives.

Bioisosteric Analogues: Indole Derivatives

a. 6-Methoxy-1H-Indole-2-Carboxylic Acid
  • Structure : Indole core with methoxy at position 6 and carboxylate at position 2.
  • Relevance : Demonstrates the importance of methoxy positioning; indole derivatives are often explored for anticancer and antimicrobial activities .
  • Key Difference : Indazole’s additional nitrogen atom (vs. indole) may enhance hydrogen-bonding interactions in biological targets .
b. Methyl 6-Methoxy-2-Arylquinoline-4-Carboxylate
  • Structure: Quinoline core with methoxy and carboxylate groups.
  • Synthesis : Prepared via methylation of carboxylic acid precursors under reflux conditions .
  • Key Difference: The planar quinoline system offers distinct electronic properties compared to the bicyclic indazole, affecting solubility and target engagement.

Physicochemical Comparisons

Property Target Compound 5e 3-Aryl-Indazole-7-COOH
Core Structure 2H-Indazole Dihydro-2H-indazole 1H-Indazole
Substituents 4-OCH3, 2-CH3, 6-COOCH3 8-SCH3, 6-p-tolyl 7-COOH, 3-aryl
Bioactivity Underexplored Antihyperglycemic CK2 Inhibition
Melting Point Not reported 393 K Not reported

Biological Activity

Methyl 4-methoxy-2-methyl-2H-indazole-6-carboxylate (MMI) is a synthetic compound belonging to the indazole family, characterized by its unique structure that includes a methoxy group and a carboxylate functionality. This compound has garnered attention for its diverse biological activities, making it a potential candidate for drug development in various therapeutic areas.

  • Chemical Formula : C11H12N2O3
  • Molecular Weight : 220.23 g/mol
  • Structure : The compound features an indazole core, consisting of a fused benzene and pyrazole ring, with specific substituents that enhance its biological activity.

Biological Activities

Research has highlighted several biological activities associated with MMI, including:

  • Anti-inflammatory Activity : MMI has shown promise in the development of anti-inflammatory drugs due to its indazole moiety, which is known for its biological properties.
  • Antihypertensive Effects : Some derivatives of MMI have exhibited moderate antihypertensive activity in preclinical studies, indicating potential cardiovascular benefits.
  • Antitumor Activity : The compound has been studied for its anticancer properties, particularly as an inhibitor of specific cancer-related enzymes. For instance, derivatives have demonstrated significant activity against various cancer cell lines, suggesting a role in cancer therapy .
  • Antimicrobial Properties : Indazole derivatives, including MMI, have demonstrated antimicrobial effects against various pathogens, indicating their potential use in treating infectious diseases.

Structure-Activity Relationship (SAR)

The biological activity of MMI can be attributed to its structural characteristics. The presence of the methoxy group at the 4-position and the methyl group at the 2-position are crucial for enhancing its interaction with biological targets. Comparative studies with similar compounds reveal that these substitutions significantly influence the efficacy and potency of MMI .

Compound NameChemical FormulaKey Features
Methyl 5-bromo-1H-indazole-7-carboxylateC10H8BrN3O2Bromine substitution at position 5
Methyl 6-amino-1H-indazole-4-carboxylateC10H10N4O2Amino group at position 6
Methyl 6-bromo-1H-indazole-4-carboxylateC10H8BrN3O2Bromine at position 6
Methyl 2-methyl-2H-indazole-5-carboxylateC10H10N2O2Methyl substitution at position 2

The mechanism through which MMI exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition : MMI and its derivatives have been identified as inhibitors of key enzymes involved in tumor growth and inflammation. For example, certain analogs have shown potent inhibition of PLK4 and other kinases associated with cancer progression .
  • Binding Affinity : Interaction studies indicate that MMI has favorable binding affinities to various biological targets, which is essential for its therapeutic efficacy.

Case Studies and Research Findings

Recent studies have provided insights into the pharmacological profiles of MMI:

  • Antitumor Efficacy : In vitro studies demonstrated that MMI derivatives possess significant antiproliferative activity against several cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action .
  • Preclinical Models : Animal models have been utilized to assess the antitumor effects of MMI, showcasing promising results that support further clinical investigation .
  • Safety Profile : Preliminary assessments of toxicity and side effects have shown that certain derivatives are well-tolerated in vivo, which is critical for their development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 4-methoxy-2-methyl-2H-indazole-6-carboxylate, and how do reaction conditions influence yield?

  • Methodology :

  • Intermediate Preparation : Start with a substituted indazole core (e.g., 3-formyl-1H-indole-2-carboxylate derivatives) and employ condensation reactions. For example, refluxing with acetic acid and sodium acetate (1.1 equiv) under acidic conditions (Method A in and ) can promote cyclization.
  • Functionalization : Introduce the methoxy group via nucleophilic substitution or protection/deprotection strategies. Boronic acid intermediates (e.g., 2-Methyl-2H-indazole-6-boronic acid, as in ) may aid in cross-coupling reactions for regioselective modifications.
  • Yield Optimization : Adjust stoichiometry (e.g., 1.1 equiv of aldehyde derivatives) and reflux duration (3–5 hours) to minimize side products. Recrystallization from DMF/acetic acid mixtures improves purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology :

  • HPLC and FTIR : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity. FTIR confirms functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
  • NMR and Mass Spectrometry : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₂H₁₂N₂O₃) .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve tautomeric forms (e.g., 2H-indazole vs. 1H-indazole) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and calculate activation energies for substitution at the methoxy or carboxylate positions. Compare Fukui indices to identify electrophilic hotspots .
  • Docking Studies : If targeting biological applications, simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic stability .

Q. What experimental strategies address contradictions in reported spectral data for indazole derivatives?

  • Methodology :

  • Controlled Replication : Repeat synthesis under standardized conditions (e.g., ’s acetic acid reflux) to isolate variables like solvent polarity or temperature.
  • Advanced NMR Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, distinguish between methoxy and methyl protons using NOESY .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 4-chloro-2-methylquinoline-6-carboxylic acid in ) to identify systematic errors in instrumentation .

Q. How can researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (photolytic). Monitor via HPLC for degradation products (e.g., hydrolysis of the ester group to carboxylic acid) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Use Arrhenius modeling to extrapolate shelf-life under standard conditions .

Specialized Research Scenarios

Q. How does the electronic environment of the indazole ring influence its biological activity in enzyme inhibition assays?

  • Methodology :

  • SAR Studies : Synthesize analogs with varying substituents (e.g., replacing methoxy with hydroxy or halogen). Test inhibition against kinases or proteases using fluorescence-based assays .
  • Molecular Dynamics : Simulate binding interactions over 100 ns trajectories to identify critical hydrogen bonds or hydrophobic contacts .

Q. What environmental impact assessments are relevant for this compound during disposal or lab-scale synthesis?

  • Methodology :

  • Ecotoxicology Screening : Use Daphnia magna or algae models to estimate LC₅₀ values. Refer to EPA DSSTox data (e.g., DTXSID30346524 in ) for structural analogs .
  • Waste Stream Analysis : Quantify residual acetic acid or boronic acid byproducts via ICP-MS and recommend neutralization protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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methyl 4-methoxy-2-methyl-2H-indazole-6-carboxylate
Reactant of Route 2
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methyl 4-methoxy-2-methyl-2H-indazole-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.